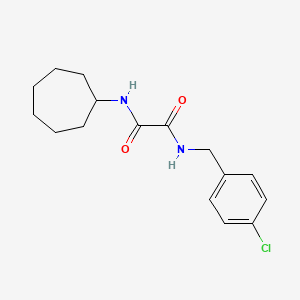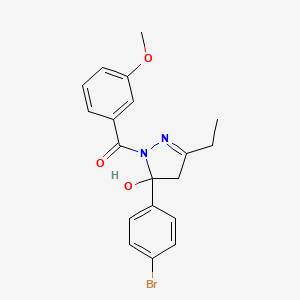
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide, also known as CBE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. CBE has been used to study the physiological and biochemical effects of endocannabinoids in various animal models.
Mécanisme D'action
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to have analgesic, anxiolytic, and antidepressant effects, as well as effects on food intake and energy metabolism. N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzyl)-N'-cycloheptylethanediamide in lab experiments is its potency as an FAAH inhibitor. This allows for smaller doses to be used, which can reduce the risk of side effects. However, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have low selectivity for FAAH, which can lead to off-target effects. Additionally, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has a relatively short half-life in vivo, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for N-(4-chlorobenzyl)-N'-cycloheptylethanediamide research. One area of interest is the development of more selective FAAH inhibitors that can reduce off-target effects. Another area of interest is the investigation of the role of endocannabinoids in the regulation of inflammation and immune function. Additionally, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have neuroprotective effects in animal models of neurological disorders, which could be an area of future research. Overall, N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has shown promise as a tool for investigating the physiological and biochemical effects of endocannabinoids, and further research in this area could lead to new insights into the role of endocannabinoids in health and disease.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide can be synthesized by reacting 4-chlorobenzylamine with cycloheptylamine in the presence of ethyl chloroformate. The resulting product can be purified by recrystallization from ethanol to obtain a white solid with a melting point of 85-87°C.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has been used in various scientific research applications, including studies on pain, anxiety, depression, and addiction. It has been shown to increase levels of endocannabinoids in the brain, which can have analgesic and anxiolytic effects. N-(4-chlorobenzyl)-N'-cycloheptylethanediamide has also been used to investigate the role of endocannabinoids in the regulation of food intake and energy metabolism.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-13-9-7-12(8-10-13)11-18-15(20)16(21)19-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRPISPTENGTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6799870 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)

![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![4-{3-methyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-yl}morpholine](/img/structure/B5059243.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)

![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5059271.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine](/img/structure/B5059283.png)
![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)

![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)